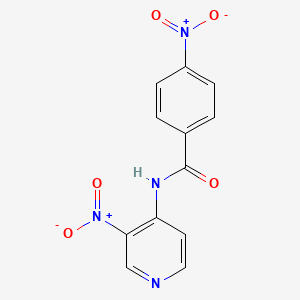
4-nitro-N-(3-nitropyridin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitro-N-(3-nitropyridin-4-yl)benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications. This compound is characterized by the presence of nitro groups on both the benzamide and pyridine rings, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(3-nitropyridin-4-yl)benzamide typically involves the reaction of 3-nitropyridine-4-amine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-nitro-N-(3-nitropyridin-4-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups, with reagents such as sodium methoxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Major Products Formed
Reduction: 4-amino-N-(3-aminopyridin-4-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-nitro-N-(3-nitropyridin-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of materials with specific electronic properties.
作用機序
The mechanism of action of 4-nitro-N-(3-nitropyridin-4-yl)benzamide involves its interaction with specific molecular targets. The nitro groups are believed to play a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates that can interact with cellular components. The exact molecular pathways and targets are still under investigation .
類似化合物との比較
Similar Compounds
- 3-nitro-N-(4-nitropyridin-2-yl)benzamide
- 4-nitro-N-(3-methylpyridin-4-yl)benzamide
- 4-nitro-N-(3-chloropyridin-4-yl)benzamide
Uniqueness
4-nitro-N-(3-nitropyridin-4-yl)benzamide is unique due to the presence of nitro groups on both the benzamide and pyridine rings, which imparts distinct chemical and biological properties.
生物活性
4-nitro-N-(3-nitropyridin-4-yl)benzamide is a nitro-substituted benzamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes both nitro and pyridine functionalities, which are known to influence its pharmacological properties.
The biological activity of this compound is primarily linked to its interaction with various biochemical pathways. Similar compounds have been reported to inhibit the ERK5 kinase pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. The inhibition of ERK5 has implications for cancer therapy, as it may lead to reduced tumor growth and enhanced apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that nitro-substituted benzamides exhibit significant anti-inflammatory properties. For instance, one study evaluated several nitro-benzamide derivatives for their ability to inhibit nitric oxide (NO) production in RAW264.7 macrophages. The results indicated that compounds with optimal nitro group orientations showed high inhibitory capacities, with IC50 values ranging from 3.7 µM to 5.3 µM . These findings suggest that this compound may possess similar anti-inflammatory effects.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions of this compound with various biological targets. The compound's structure allows it to effectively interact with enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS). These interactions potentially lead to the modulation of pro-inflammatory cytokines like COX-2 and TNF-α, further supporting its therapeutic potential .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized; however, related compounds have shown favorable absorption and distribution characteristics. Factors such as solubility and stability under physiological conditions are critical for determining the compound's efficacy in vivo .
In Vivo Studies
While direct in vivo studies on this compound are scarce, related compounds have demonstrated significant biological activities in animal models. These studies typically focus on assessing the compound's impact on tumor growth and inflammatory responses, providing insights into its therapeutic potential .
特性
IUPAC Name |
4-nitro-N-(3-nitropyridin-4-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O5/c17-12(8-1-3-9(4-2-8)15(18)19)14-10-5-6-13-7-11(10)16(20)21/h1-7H,(H,13,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYOYUFELXFPKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=NC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














